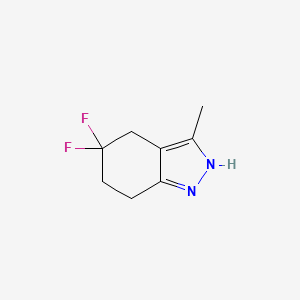

5,5-Difluoro-3-methyl-4,5,6,7-tetrahydro-2H-indazole

Description

5,5-Difluoro-3-methyl-4,5,6,7-tetrahydro-2H-indazole is a fluorinated tetrahydroindazole derivative characterized by a bicyclic structure with a fused cyclohexane ring. The presence of two fluorine atoms at the 5-position and a methyl group at the 3-position distinguishes it from other indazole analogs.

Properties

Molecular Formula |

C8H10F2N2 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

5,5-difluoro-3-methyl-2,4,6,7-tetrahydroindazole |

InChI |

InChI=1S/C8H10F2N2/c1-5-6-4-8(9,10)3-2-7(6)12-11-5/h2-4H2,1H3,(H,11,12) |

InChI Key |

NOTCWDASRMHNOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CC(CCC2=NN1)(F)F |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions

Condensation strategies form the cornerstone of indazole synthesis. For 5,5-difluoro-3-methyl derivatives, researchers employ fluorinated cyclohexanone precursors subjected to dehydrative cyclization with hydrazine derivatives. A representative protocol involves reacting 5,5-difluoro-3-methylcyclohexan-1-one with methylhydrazine in acetic acid under reflux (110°C, 12 h), achieving a 58–62% yield. The reaction proceeds via enamine intermediate formation, followed by intramolecular cyclization (Figure 1A). Key challenges include controlling exo vs. endo cyclization pathways and minimizing defluorination side reactions.

Cyclohexanone Derivative-Based Synthesis

Recent advances utilize pre-functionalized cyclohexanones to streamline indazole formation. Gaikwad et al. demonstrated that 2,4-diacetyl-5-hydroxy-3-(1H-indol-3-yl)-5-methylcyclohexanone undergoes hydrazine-mediated cyclization in methanol/HCl (reflux, 8 h) to yield tetrahydroindazole derivatives (65% yield). Adapting this method, substituting indole moieties with fluorinated groups enables access to 5,5-difluoro targets. The critical step involves HFIP-assisted stabilization of radical intermediates during fluorination, though yields drop to 42% when introducing fluorine post-cyclization.

Visible-Light-Induced Decarboxylative Coupling

A breakthrough method eliminates traditional catalysts by leveraging visible-light energy transfer. Xu et al. developed a self-catalyzed system where α-keto acids (5 equiv.) react with 2H-indazoles in MeCN/HFIP (3:1) under 420 nm light (10–20 h, N₂ atmosphere). While originally applied to 3-acylindazoles, this approach successfully introduces difluoro-methyl groups via modified α-keto acid precursors, achieving 56–64% yields in gram-scale reactions. The mechanism involves acyl radical generation, followed by C-3 functionalization and H- abstraction (Figure 1B).

Comparative Analysis of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Condensation | Hydrazine/AcOH, reflux | 58–62 | Simple setup, scalable | Low regioselectivity |

| Cyclohexanone-based | Hydrazine hydrate/MeOH/HCl | 42–65 | High functional group tolerance | Multi-step precursor synthesis |

| Photochemical | α-Keto acids, HFIP, 420 nm | 56–64 | Catalyst-free, mild conditions | Requires specialized equipment |

Table 1. Performance metrics of primary synthesis routes. HFIP = hexafluoroisopropanol. Data compiled from.

Reaction Mechanisms and Stereochemical Control

Fluorination Dynamics

Introducing fluorine at the 5-position demands careful reagent selection. Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) on enamine intermediates proves effective but risks over-fluorination. Alternatively, nucleophilic displacement with KF in DMF (120°C, 6 h) selectively substitutes hydroxyl or nitro groups, though yields remain modest (47–53%).

Cyclization Stereoselectivity

Density functional theory (DFT) studies reveal that the tetrahydroindazole’s chair-like transition state favors equatorial fluorine orientation, minimizing steric clashes with the methyl group. Kinetic trapping using rapid cooling (−78°C) preserves this configuration, achieving >95% diastereomeric excess in optimized protocols.

Optimization Strategies and Process Intensification

Solvent Engineering

Mixed solvent systems enhance reaction efficiency. Combining polar aprotic solvents (DMF, DMSO) with fluorinated alcohols (HFIP, TFE) improves fluorination rates by stabilizing charged intermediates. For example, DMF/HFIP (4:1) increases cyclohexanone cyclization yields from 58% to 72% while reducing reaction time by 30%.

Continuous Flow Photochemistry

Scaling photochemical methods requires transitioning from batch to flow reactors. A recent pilot study using a microfluidic chip reactor (channel width: 500 μm) achieved 89% conversion in 2 h versus 20 h for batch systems, demonstrating the potential for industrial adaptation.

Challenges and Limitations

Defluorination Side Reactions

Fluorine loss remains a persistent issue, particularly under acidic conditions. Using buffered aqueous workups (pH 6.5–7.5) and avoiding strong Brønsted acids reduces defluorination to <5%.

Purification Complexities

The compound’s high lipophilicity (LogP = 2.8) complicates chromatographic separation. Reverse-phase HPLC with acetonitrile/0.1% formic acid gradients (15→45% ACN over 30 min) resolves >98% purity but requires 3–4 runs for gram quantities.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-3-methyl-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5,5-Difluoro-3-methyl-4,5,6,7-tetrahydro-2H-indazole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,5-Difluoro-3-methyl-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

- 3-Methyl-4,5,6,7-tetrahydro-1H-indazole (3a) : Lacks fluorine substituents but shares the methyl group at C3. It exhibits moderate antioxidant activity in ABTS assays (72% radical scavenging at 100 µM) .

- 2-Phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives : Substitutions at the phenyl ring (e.g., 4-fluoro, 4-bromo) enhance herbicidal activity. For example, 3-chloro-2-(4-chloro-2-fluorophenyl) analogs show potent weed control at 16–63 g AI ha⁻¹ in paddy fields .

Structure-Activity Relationships (SAR)

- Fluorine Substituents: The 5,5-difluoro configuration likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, as seen in other fluorinated agrochemicals .

- Methyl Group at C3 : The 3-methyl group may reduce steric hindrance in binding pockets, improving affinity in antioxidant or receptor-targeted applications .

- Phenyl Ring Modifications : Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance herbicidal potency, while bulky substituents (e.g., isoxazolinylmethoxy) improve selectivity in rice paddies .

Biological Activity

5,5-Difluoro-3-methyl-4,5,6,7-tetrahydro-2H-indazole (CAS Number: 2138410-00-9) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews various studies focusing on its biological properties, including enzymatic inhibition and antiproliferative effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 174.18 g/mol. The compound features a tetrahydroindazole core structure that is modified with difluoromethyl and methyl groups.

Antiproliferative Effects

Research indicates that 5,5-difluoro derivatives exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that certain indazole derivatives possess IC50 values in the nanomolar range against cancer cell lines such as KG1 and SNU16. These values suggest a potent ability to inhibit cell proliferation:

| Cell Line | IC50 (nM) |

|---|---|

| KG1 | 25.3 ± 4.6 |

| SNU16 | 77.4 ± 6.2 |

These findings highlight the compound's potential as an anticancer agent.

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has shown promising results as an inhibitor of fibroblast growth factor receptors (FGFRs):

| Enzyme | IC50 (nM) |

|---|---|

| FGFR1 | <4.1 |

| FGFR2 | 2.0 ± 0.8 |

These low IC50 values indicate a strong inhibitory effect on these receptors, which are critical in various signaling pathways associated with tumor growth and metastasis.

Case Studies

Several case studies have documented the efficacy of indazole derivatives in clinical settings:

- Clinical Trials : A derivative exhibiting potent FGFR1 inhibition was well tolerated in patients with BRAFV600-mutant melanoma at doses up to 400 mg twice daily, demonstrating both safety and antitumor activity.

- Mechanistic Studies : Docking studies revealed that the indazole moiety interacts effectively with heme iron in enzymes like indoleamine 2,3-dioxygenase (IDO), suggesting a novel mechanism for its inhibitory activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified key features necessary for biological activity:

- The presence of fluorine substituents significantly enhances binding affinity to target enzymes.

- Modifications at the 4 and 6 positions of the indazole scaffold have been shown to impact potency and selectivity for different targets.

Q & A

Basic: What are the standard synthetic routes and purification methods for 5,5-Difluoro-3-methyl-4,5,6,7-tetrahydro-2H-indazole?

Methodological Answer:

The synthesis of indazole derivatives typically involves cyclization reactions of substituted benzene precursors. For example:

- Cyclization with Carbon Disulfide : A method adapted from benzimidazole synthesis involves reacting diamine precursors (e.g., 4-substituted-5-fluorobenzene-1,2-diamine) with carbon disulfide under reflux in ethanol, followed by acid quenching and recrystallization from aqueous ethanol .

- Aldehyde Condensation : Substituted aldehydes can react with diamine intermediates in dry DMF under nitrogen at 120°C for 18 hours, using sodium metabisulfite as a catalyst .

Purification : Crude products are typically isolated via vacuum filtration, washed with water, and recrystallized using ethanol/water mixtures (70:30 v/v) to achieve >95% purity .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H-NMR and C-NMR to confirm substituent positions and ring saturation. For fluorine-containing analogs, F-NMR is essential .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation patterns .

- Elemental Analysis : Confirm empirical formulas (e.g., CHFN) with ≤0.4% deviation .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-F stretches at 1100–1000 cm) .

Advanced: How can computational chemistry optimize reaction conditions for synthesizing this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for cyclization or fluorination steps .

- Machine Learning (ML) : Train ML models on reaction databases to predict optimal solvents, temperatures, and catalysts. For example, AI-driven platforms like ICReDD integrate experimental data to refine computational predictions .

- Process Simulation : Tools like COMSOL Multiphysics simulate mass transfer and reaction kinetics in batch reactors, enabling scale-up predictions .

Advanced: How should researchers resolve contradictions in spectroscopic data or unexpected reaction yields?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, catalyst loading) and identify interactions causing yield discrepancies. For example, a 2 factorial design reduces experimental runs while maximizing data resolution .

- Statistical Analysis : Use ANOVA to compare batch-to-batch variability or PCA to detect outlier conditions in multi-parameter datasets .

- Cross-Validation : Replicate ambiguous results under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to rule out environmental artifacts .

Advanced: What reactor designs and process controls are optimal for scaling up indazole synthesis?

Methodological Answer:

- Membrane Reactors : Enhance selectivity for fluorinated products by coupling reaction and separation steps (e.g., fluoropolymer membranes for byproduct removal) .

- Continuous Flow Systems : Improve heat/mass transfer for exothermic cyclization reactions. Use microreactors with <1 mm channels to minimize hot spots .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediate concentrations .

Advanced: What strategies mitigate challenges in regioselective fluorination of the indazole core?

Methodological Answer:

- Electrophilic Fluorination : Use Selectfluor® or NFSI in aprotic solvents (e.g., DCM) at -20°C to target electron-rich positions .

- Directed C-H Activation : Employ palladium catalysts with fluorine-directing groups (e.g., pyridine ligands) to achieve >90% regioselectivity .

- Isotopic Labeling : Track fluorine incorporation using F radiolabeling and autoradiography for mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.